molecular formula C11H13ClO2 B1360250 4-Chlorobutyl benzoate CAS No. 946-02-1

4-Chlorobutyl benzoate

Cat. No.: B1360250
CAS No.: 946-02-1
M. Wt: 212.67 g/mol
InChI Key: XFFQVVCNZAYQSJ-UHFFFAOYSA-N
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Description

4-Chlorobutyl benzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . It is an ester derived from benzoic acid and 4-chlorobutanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutyl benzoate can be synthesized through the esterification of benzoic acid with 4-chlorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:

C6H5COOH+ClCH2CH2CH2CH2OHC6H5COOCH2CH2CH2CH2Cl+H2O\text{C}_6\text{H}_5\text{COOH} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} C6​H5​COOH+ClCH2​CH2​CH2​CH2​OH→C6​H5​COOCH2​CH2​CH2​CH2​Cl+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutyl benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the butyl chain can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce benzoic acid and 4-chlorobutanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-hydroxybutyl benzoate or 4-aminobutyl benzoate.

    Hydrolysis: Benzoic acid and 4-chlorobutanol.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

4-Chlorobutyl benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drug molecules due to its ester functionality.

    Material Science: Utilized in the preparation of polymers and resins.

    Biological Studies: Employed in studies involving ester hydrolysis and enzyme activity.

Mechanism of Action

The mechanism of action of 4-chlorobutyl benzoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and 4-chlorobutanol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4-Fluorobutyl benzoate: Similar structure but with a fluorine atom instead of chlorine.

    4-Bromobutyl benzoate: Contains a bromine atom in place of chlorine.

    4-Iodobutyl benzoate: Iodine atom replaces the chlorine atom.

Uniqueness: 4-Chlorobutyl benzoate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chlorobutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFQVVCNZAYQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241545
Record name 4-Chlorobutyl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-02-1
Record name 4-Chlorobutyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946021
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Record name 946-02-1
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Record name 4-Chlorobutyl benzoate
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Record name 4-Chlorobutyl Benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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